4-Pentenal

Description

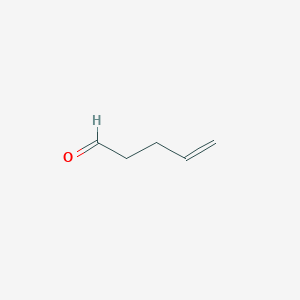

Structure

3D Structure

Properties

IUPAC Name |

pent-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMSUJWRUHPEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062178 | |

| Record name | 4-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Cooked brown and roasted aroma | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.853-0.857 | |

| Record name | 4-Pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1608/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2100-17-6 | |

| Record name | 4-Pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002100176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71K1W8950B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Pentenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 4-Pentenal from Allyl Vinyl Ether: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-pentenal from allyl vinyl ether via the Claisen rearrangement. The document details the underlying reaction mechanism, offers a comparative analysis of thermal and Lewis acid-catalyzed methodologies, and presents detailed experimental protocols. Quantitative data on reaction parameters and yields are systematically tabulated for effective comparison. Furthermore, this guide includes key analytical characterization data for the final product and visualizes both the reaction pathway and a general experimental workflow using Graphviz diagrams to enhance understanding for researchers in organic synthesis and drug development.

Introduction

The Claisen rearrangement is a powerful and highly stereospecific carbon-carbon bond-forming reaction in organic synthesis.[1] Specifically, the[2][2]-sigmatropic rearrangement of allyl vinyl ether provides a direct route to γ,δ-unsaturated aldehydes, such as this compound.[3][4] This transformation is of significant interest due to the utility of this compound as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceutical agents. The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[1] While traditionally induced by heat, the development of Lewis acid catalysis has enabled this rearrangement to occur under milder conditions with enhanced reaction rates.[5] This guide will explore both thermal and catalytic approaches to this important transformation.

Reaction Mechanism and Signaling Pathway

The Claisen rearrangement of allyl vinyl ether is a classic example of a[2][2]-sigmatropic rearrangement, a type of pericyclic reaction.[1] The reaction proceeds through a concerted mechanism, meaning all bond breaking and bond forming occur in a single step via a cyclic transition state.[3][6] This transition state is generally considered to adopt a chair-like conformation to minimize steric hindrance.[1] The reaction is typically irreversible due to the formation of a thermodynamically stable carbonyl group in the product.[3]

Caption: The Claisen rearrangement of allyl vinyl ether to this compound.

Synthesis of Allyl Vinyl Ether Precursor

A critical prerequisite for the synthesis of this compound is the availability of the starting material, allyl vinyl ether. Various methods have been developed for its preparation, with the transvinylation of allyl alcohol being a common and effective approach.

Palladium-Catalyzed Transvinylation

A robust method for the synthesis of allyl vinyl ether involves the palladium-catalyzed transfer of a vinyl group from a vinyl ether (e.g., butyl vinyl ether) to allyl alcohol.[7] This method offers mild reaction conditions and avoids the use of toxic mercury-based catalysts.[8]

Experimental Protocol: Palladium-Catalyzed Synthesis of Allyl Vinyl Ether [7]

-

Catalyst Preparation (in situ):

-

In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve palladium(II) acetate (B1210297) (1 mol%) in anhydrous dichloromethane (B109758).

-

To this solution, add a solution of 1,10-phenanthroline (B135089) (1.5 mol%) in anhydrous dichloromethane dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reaction Procedure:

-

To the prepared catalyst solution, add allyl alcohol (1 equivalent).

-

Add an excess of butyl vinyl ether (e.g., 12 equivalents).

-

Fit the flask with a reflux condenser and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure allyl vinyl ether.

-

Claisen Rearrangement Methodologies

The conversion of allyl vinyl ether to this compound can be achieved through either thermal induction or Lewis acid catalysis. The choice of method depends on the desired reaction conditions and the substrate's sensitivity to high temperatures.

Thermal Claisen Rearrangement

The classical approach to the Claisen rearrangement involves heating the allyl vinyl ether substrate.[3] This method is straightforward but often requires high temperatures, which may not be suitable for all substrates.

Experimental Protocol: Thermal Synthesis of this compound

-

Reaction Procedure:

-

Place allyl vinyl ether in a sealed, inert atmosphere reaction vessel.

-

Heat the vessel to a temperature between 150-250 °C. The optimal temperature may need to be determined empirically.

-

Maintain the temperature for a period of 1 to 6 hours, while monitoring the reaction progress by GC.

-

After completion, cool the reaction mixture to room temperature.

-

The product, this compound, can be purified by fractional distillation.

-

Lewis Acid-Catalyzed Claisen Rearrangement

Lewis acids can significantly accelerate the Claisen rearrangement, allowing the reaction to proceed at much lower temperatures.[5][9] This is particularly advantageous for substrates that are thermally sensitive. A variety of Lewis acids have been shown to be effective catalysts.[9]

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of this compound [9]

-

Catalyst System: TiCl₄·THF₂ (5 mol%)

-

Reaction Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the Lewis acid catalyst in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to the desired reaction temperature (e.g., -78 °C to room temperature).

-

Add allyl vinyl ether (1 equivalent) to the catalyst solution.

-

Stir the reaction mixture and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Quantitative Data Summary

The efficiency of the Claisen rearrangement is highly dependent on the chosen methodology. The following tables summarize quantitative data from various reported procedures.

Table 1: Synthesis of Allyl Vinyl Ether via Transvinylation

| Catalyst System | Alcohol | Vinyl Source | Conditions | Yield (%) | Reference |

| Pd(OAc)₂ / 1,10-phenanthroline | Allyl alcohol | Butyl vinyl ether | CH₂Cl₂, rt, 24h | Good | [7] |

| [IrCl(cod)]₂ / Cs₂CO₃ | Allyl alcohol | Vinyl acetate | 100 °C, then 140 °C | Good | [10] |

Table 2: Claisen Rearrangement of Allyl Vinyl Ether to this compound

| Method | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thermal | None | - | Neat | 150-250 | 1-6 | Varies | [3] |

| Catalytic | TiCl₄·THF₂ | 5 | CH₂Cl₂ | -78 to 23 | 2-6 | >75 | [9] |

| Catalytic | Yb(OTf)₃ | 10 | CH₂Cl₂ | 23 | 2-6 | >75 | [9] |

| Catalytic | AlCl₃ | 10 | CH₂Cl₂ | 23 | 2-6 | >75 | [9] |

| Catalytic | [SiEt₃]⁺[B(C₆F₅)₄]⁻ | Catalytic | Not specified | rt | 0.5 | Rapid Conversion | [2] |

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound from allyl alcohol, encompassing the precursor synthesis and the subsequent rearrangement.

References

- 1. Claisen Rearrangement [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H8O | CID 16418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tandem Pd(II)-Catalyzed Vinyl Ether Exchange-Claisen Rearrangement as a Facile Approach to γ,δ-Unsaturated Aldehydes [organic-chemistry.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Claisen Rearrangement: A Technical Guide to the Synthesis of 4-Pentenal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the Claisen rearrangement as a powerful and versatile method for the synthesis of 4-pentenal, a valuable building block in organic synthesis. The document details the core principles of this[1][1]-sigmatropic rearrangement, presents comparative data on various synthetic approaches, provides detailed experimental protocols, and includes mandatory visualizations to elucidate key pathways and workflows.

Introduction to the Claisen Rearrangement

The Claisen rearrangement is a robust carbon-carbon bond-forming reaction that transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds.[2][3][4] Discovered by Rainer Ludwig Claisen in 1912, this concerted, intramolecular pericyclic reaction is of significant interest due to its high stereoselectivity.[1][2] The reaction proceeds through a highly ordered, six-membered cyclic transition state, leading to a predictable product stereochemistry.[3] The classic Claisen rearrangement of allyl vinyl ether to this compound is typically induced thermally at high temperatures.[3] However, the development of Lewis acid-catalyzed and microwave-assisted methods has enabled this transformation to occur under milder conditions with accelerated reaction rates.[2][5]

Reaction Mechanism and Pathways

The Claisen rearrangement of allyl vinyl ether is a concerted[1][1]-sigmatropic rearrangement. This means the bond-breaking and bond-forming events occur simultaneously in a cyclic transition state. The reaction is intramolecular and exothermic, driven by the formation of a stable carbonyl group.[4]

Caption: The concerted[1][1]-sigmatropic rearrangement mechanism of allyl vinyl ether to this compound.

Data Presentation: Comparison of Synthetic Methods

The synthesis of this compound via the Claisen rearrangement of allyl vinyl ether can be achieved through several methods, each with distinct advantages and disadvantages in terms of reaction conditions and efficiency.

| Method | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Thermal | None | 80 | 1 hour | < 5 | [6] |

| Lewis Acid Catalyzed | [SiEt₃]⁺[B(C₆F₅)₄]⁻ (catalytic) | Room Temperature | 30 minutes | Rapid | [6] |

| Microwave-Assisted | ZnCl₂ (fused) | - | 5 - 8 minutes | 75 - 81 | |

| One-Pot (Pd-catalyzed) | Palladium(II)-phenanthroline complex | Moderate to High | - | - | [7] |

Note: The yield for the microwave-assisted method is for a related o-allylaryl ether rearrangement and serves as an estimate. The one-pot synthesis yield is not specified in the provided reference.

Experimental Protocols

Synthesis of the Starting Material: Allyl Vinyl Ether

A common precursor for the Claisen rearrangement is allyl vinyl ether, which can be synthesized from allyl alcohol. A reliable method involves a palladium-catalyzed vinyl ether exchange.

Materials:

-

Allyl alcohol

-

Butyl vinyl ether (BVE) or Propyl vinyl ether (PVE)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Anhydrous dichloromethane

-

Activated charcoal

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In an inert atmosphere, prepare the palladium catalyst in situ by dissolving Pd(OAc)₂ and 1,10-phenanthroline in anhydrous dichloromethane.

-

Reaction Setup: To the catalyst solution, add allyl alcohol and a 20-fold molar excess of butyl vinyl ether (or propyl vinyl ether). BVE also serves as the solvent.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by GC or TLC.

-

Work-up and Purification: Once the reaction is complete, pass the mixture through activated charcoal to remove the catalyst. Recover the unreacted BVE by distillation. The resulting crude allyl vinyl ether can be used directly in the subsequent Claisen rearrangement or purified further by distillation.

Claisen Rearrangement to this compound

Materials:

-

Allyl vinyl ether

-

High-boiling point, inert solvent (e.g., decalin)

-

Standard reflux apparatus

Procedure:

-

Dissolve allyl vinyl ether in a high-boiling point, inert solvent.

-

Heat the solution to reflux (typically >150 °C).

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reaction mixture and purify the this compound by fractional distillation. Note: Uncatalyzed thermal rearrangement often requires high temperatures and can result in low yields.[6]

Materials:

-

Allyl vinyl ether

-

Lewis acid catalyst (e.g., [SiEt₃]⁺[B(C₆F₅)₄]⁻)

-

Anhydrous, inert solvent (e.g., dichloromethane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere, dissolve allyl vinyl ether in an anhydrous, inert solvent.

-

Add a catalytic amount of the Lewis acid.

-

Stir the reaction at room temperature and monitor its progress by GC or TLC. The reaction is often rapid.[6]

-

Upon completion, quench the reaction with a suitable reagent (e.g., a mild base or water, depending on the Lewis acid).

-

Perform a standard aqueous work-up, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by flash column chromatography or distillation.

Materials:

-

Allyl vinyl ether

-

Lewis acid catalyst (e.g., fused ZnCl₂)

-

High-boiling point solvent (e.g., xylene)

-

Microwave reactor vial

Procedure:

-

In a dedicated microwave process vial, combine allyl vinyl ether and the Lewis acid catalyst in a minimal amount of a high-boiling point solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set power and for a specified time (e.g., 720W for 5-8 minutes). Monitor the internal temperature and pressure.

-

After the reaction, allow the vial to cool to a safe temperature before opening.

-

Dilute the reaction mixture with a suitable organic solvent and wash with water to remove the catalyst.

-

Dry the organic layer, remove the solvent, and purify the this compound.

Experimental Workflow Visualization

The synthesis of this compound can be streamlined into a one-pot procedure, starting from allyl alcohol. This approach avoids the isolation of the potentially unstable allyl vinyl ether intermediate.

Caption: A streamlined one-pot workflow for the synthesis of this compound from allyl alcohol.

Conclusion

The Claisen rearrangement offers a powerful and adaptable strategy for the synthesis of this compound. While traditional thermal methods are effective, the advent of Lewis acid catalysis and microwave-assisted protocols provides milder and more efficient alternatives. For large-scale synthesis, one-pot procedures starting from readily available allyl alcohol present a particularly attractive and atom-economical approach. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available equipment. This guide provides the foundational knowledge and practical protocols for researchers to successfully implement the Claisen rearrangement in their synthetic endeavors.

References

- 1. redalyc.org [redalyc.org]

- 2. name-reaction.com [name-reaction.com]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tandem Pd(II)-Catalyzed Vinyl Ether Exchange-Claisen Rearrangement as a Facile Approach to γ,δ-Unsaturated Aldehydes [organic-chemistry.org]

The Selective Hydroformylation of 1,3-Butadiene to 4-Pentenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroformylation of 1,3-butadiene (B125203) presents a significant opportunity for the production of valuable C5 aldehydes, which serve as crucial building blocks in the synthesis of various industrial chemicals and pharmaceutical intermediates. Among the possible products, 4-pentenal is a particularly desirable, yet challenging, target due to the complex regioselectivity and potential for side reactions inherent in the hydroformylation of conjugated dienes. This technical guide provides an in-depth overview of the rhodium-catalyzed hydroformylation of 1,3-butadiene with a focus on the selective synthesis of this compound. It covers the reaction mechanism, the critical role of catalyst and ligand design, and the influence of process parameters. Detailed experimental protocols, quantitative data from key studies, and visual representations of the catalytic cycle and experimental workflows are presented to equip researchers with the knowledge required to effectively approach this transformation.

Introduction

Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene to produce aldehydes. The reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts demonstrating high activity and selectivity under mild conditions. While the hydroformylation of simple alkenes is well-established, the application of this methodology to conjugated dienes like 1,3-butadiene introduces significant complexity.

The presence of two conjugated double bonds in 1,3-butadiene can lead to a variety of products, including mono- and di-hydroformylated species, as well as various constitutional isomers. The primary mono-hydroformylation products are 3-pentenal and this compound. For many applications, this compound is the more valuable isomer as it can be readily converted to other important chemicals such as adipic acid, a key monomer for nylon production. However, the formation of the thermodynamically more stable conjugated isomer, 3-pentenal, is often favored. This guide will delve into the strategies employed to steer the regioselectivity of the hydroformylation of 1,3-butadiene towards the desired this compound.

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the rhodium-catalyzed hydroformylation of 1,3-butadiene is a multi-step catalytic cycle. The active catalyst is typically a rhodium hydride complex coordinated to phosphine (B1218219) or phosphite (B83602) ligands.

A crucial intermediate in the hydroformylation of conjugated dienes is the η3-crotyl rhodium complex.[1] This stable intermediate is formed by the insertion of the butadiene into the rhodium-hydride bond. The regioselectivity of the initial hydroformylation step, leading to either 3-pentenal or this compound, is determined at this stage. The subsequent steps involve migratory insertion of carbon monoxide to form an acyl complex, followed by oxidative addition of hydrogen and reductive elimination of the aldehyde product to regenerate the active catalyst.

The rate of the reaction has been found to be second-order in syngas pressure and independent of the butadiene concentration, suggesting that steps involving syngas (CO and H2) are rate-determining.[1] The olefin insertion step can be partially reversible, which also influences the final product distribution.[1]

Influence of Catalysts and Ligands on Regioselectivity

The choice of catalyst precursor and, more importantly, the nature of the ancillary ligands are paramount in controlling the regioselectivity of 1,3-butadiene hydroformylation. While unmodified rhodium catalysts are generally unselective, the addition of phosphorus-based ligands, such as phosphines and phosphites, can significantly influence the product distribution.

Key Ligand Classes and Their Effects:

-

Bidentate Phosphines: Ligands like DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) have been shown to promote the formation of the subsequent dihydroformylation product, adipic aldehyde. However, under controlled conditions, they can also influence the initial regioselectivity towards linear products.

-

Bulky Bisphosphites: Triptycene-derived bisphosphite ligands have demonstrated high selectivity for the formation of linear aldehydes in the hydroformylation of various olefins.[1] These ligands create a sterically demanding environment around the rhodium center, which can favor the formation of the less sterically hindered this compound precursor.

The electronic properties of the ligands also play a role. Electron-withdrawing ligands can affect the rates of the individual steps in the catalytic cycle, thereby influencing the overall selectivity.

Quantitative Data on Catalyst Performance

The following tables summarize key quantitative data from the literature on the hydroformylation of 1,3-butadiene, highlighting the effects of different catalysts, ligands, and reaction conditions on the selectivity for this compound and other products.

Table 1: Effect of Ligands on the Hydroformylation of 1,3-Butadiene

| Catalyst Precursor | Ligand | Temp (°C) | Pressure (bar, CO/H₂) | Butadiene Conversion (%) | This compound Selectivity (%) | 3-Pentenal Selectivity (%) | Other Products (%) | Reference |

| Rh(acac)(CO)₂ | TPP | 80 | 14 (1:1) | >95 | ~20 | ~60 | ~20 (dialdehydes, valeraldehyde) | [2] |

| Rh(acac)(CO)₂ | DIOP | 80 | 14 (1:1) | >95 | ~30 | ~50 | ~20 (dialdehydes, valeraldehyde) | [2] |

| Rh(acac)(CO)₂ | Triptycene-bisphosphite | 80 | 20 (1:1) | >99 | ~45 | ~40 | ~15 (dialdehydes, valeraldehyde) | [1] |

Table 2: Effect of Reaction Conditions with Rh/DIOP Catalyst

| Temp (°C) | Pressure (bar, CO/H₂) | Butadiene Conversion (%) | This compound Selectivity (%) | Adipic Aldehyde Selectivity (%) | Reference |

| 60 | 10 | >90 | ~35 | ~40 | [3] |

| 80 | 10 | >95 | ~30 | ~45 | [3] |

| 80 | 50 | >99 | ~25 | ~50 | [3] |

Note: Selectivities are often reported for the mono-aldehyde fraction, with the remainder being di-aldehydes and other byproducts. The data presented here is compiled and simplified for comparative purposes.

Experimental Protocols

The following provides a generalized experimental protocol for the lab-scale hydroformylation of 1,3-butadiene. Specific details may vary based on the chosen catalyst, ligand, and available equipment.

Materials:

-

Rhodium precursor (e.g., Rh(acac)(CO)₂)

-

Phosphorus ligand (e.g., DIOP, TPP, or a specialized bisphosphite)

-

1,3-Butadiene (liquefied gas)

-

Anhydrous, deoxygenated solvent (e.g., toluene)

-

Syngas (a mixture of CO and H₂)

-

Internal standard for GC analysis (e.g., dodecane)

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and sampling valve.

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the ligand are weighed into the autoclave reactor.

-

Solvent and Substrate Addition: The anhydrous, deoxygenated solvent and the internal standard are added to the reactor. The reactor is then sealed.

-

Butadiene Charging: The reactor is cooled (e.g., in a dry ice/acetone bath) and a known amount of liquefied 1,3-butadiene is condensed into the reactor.

-

Reaction Setup: The sealed reactor is placed in a heating mantle on a magnetic stirrer and connected to the syngas line.

-

Purging: The reactor is purged several times with syngas to remove any residual air.

-

Pressurization and Heating: The reactor is pressurized with the desired CO/H₂ mixture to the target pressure and then heated to the reaction temperature with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by taking samples at regular intervals via the sampling valve and analyzing them by gas chromatography (GC).

-

Reaction Quench and Analysis: After the desired reaction time or conversion is reached, the reactor is cooled to room temperature, and the excess pressure is carefully vented. The reaction mixture is then analyzed by GC and/or NMR to determine the conversion and product distribution.

Product Formation Network

The hydroformylation of 1,3-butadiene can lead to a network of products. Understanding this network is crucial for optimizing the reaction towards the desired this compound.

Conclusion

The selective hydroformylation of 1,3-butadiene to this compound is a challenging but rewarding transformation. Success in achieving high selectivity hinges on the careful selection of a rhodium-based catalyst system, particularly the ancillary ligands, and the optimization of reaction parameters. Bulky phosphite ligands have shown considerable promise in favoring the formation of the desired linear isomer. This guide has provided a comprehensive overview of the key aspects of this reaction, from the underlying mechanism to practical experimental considerations. The presented data and visual aids are intended to serve as a valuable resource for researchers in academia and industry who are engaged in the development of novel synthetic routes to important chemical intermediates. Further research into ligand design and process optimization is expected to unlock the full potential of this atom-economical reaction.

References

Spectroscopic Data of 4-Pentenal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-pentenal (CAS No: 2100-17-6), a valuable bifunctional molecule in organic synthesis. The information presented herein is intended to assist researchers and professionals in the accurate identification and characterization of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aldehyde and terminal alkene functionalities. The following data is based on typical values observed for similar structures and may vary slightly based on solvent and experimental conditions.

| Proton Assignment (Structure) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-1 (-CHO) | ~9.77 | Triplet (t) | ~1.5 |

| H-5 (=CH-) | ~5.80 | Multiplet (m) | - |

| H-5' (=CH₂) | ~5.05 | Multiplet (m) | - |

| H-2 (-CH₂-CHO) | ~2.50 | Triplet of Doublets (td) | ~7.5, ~1.5 |

| H-3 (-CH₂-C=) | ~2.35 | Quartet (q) | ~7.0 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton of this compound.

| Carbon Assignment (Structure) | Chemical Shift (δ) [ppm] |

| C-1 (CHO) | ~202.0 |

| C-5 (=CH) | ~136.5 |

| C-4 (=CH₂) | ~115.5 |

| C-2 (-CH₂-CHO) | ~43.0 |

| C-3 (-CH₂-C=) | ~28.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound prominently displays absorptions corresponding to the carbonyl and vinyl groups.[1]

| Wavenumber [cm⁻¹] | Functional Group Assignment | Intensity |

| ~3080 | =C-H Stretch (vinyl) | Medium |

| ~2930 | C-H Stretch (aliphatic) | Medium |

| ~2720 | C-H Stretch (aldehyde) | Medium, distinct |

| ~1725 | C=O Stretch (aldehyde) | Strong |

| ~1645 | C=C Stretch (alkene) | Medium |

| ~995, ~915 | =C-H Bend (vinyl out-of-plane) | Strong |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 84 | ~10 | [M]⁺ (Molecular Ion) |

| 55 | ~100 | [C₄H₇]⁺ |

| 41 | ~80 | [C₃H₅]⁺ (Allyl cation) |

| 39 | ~60 | [C₃H₃]⁺ |

| 29 | ~50 | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal standard (e.g., Tetramethylsilane, TMS).

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the deuterated solvent at a concentration of approximately 5-10 mg/mL in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the sample into the NMR probe and lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum and reference it to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its key functional groups.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition:

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for volatile organic compounds (e.g., DB-5ms).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature.

-

Set the injector temperature and the GC-MS transfer line temperature to ensure efficient vaporization and transfer of the sample without degradation.

-

Set the MS to operate in EI mode, typically at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 20-200).

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The GC will separate the components of the sample, and as this compound elutes from the column, it will enter the MS ion source.

-

The MS will record the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Caption: Logical workflow for the structural determination of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Pentenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenal, a bifunctional molecule featuring both an aldehyde and a terminal alkene, serves as a versatile building block in organic synthesis. Its unique structural characteristics allow for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and fragrance components. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological activities.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic roasted aroma.[1][2] It is sparingly soluble in water but soluble in organic solvents such as pentane, diethyl ether, ethanol, chloroform, and DMSO.[1][2][3] This section summarizes its key physical and chemical properties.

Physical Properties

A compilation of the quantitative physical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [2] |

| Molecular Weight | 84.12 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Roasted, cooked brown aroma | [1][2] |

| Density | 0.852 - 0.857 g/cm³ at 20-25°C | [3][4] |

| Boiling Point | 99 - 105°C at 760 mmHg | [1][5][6][7] |

| Melting Point | -89.95°C | [1][5][6] |

| Refractive Index | 1.413 - 1.421 at 20°C | [1][3][4][5][6][7] |

| Flash Point | 7°C (44.6°F) | [1][5][6] |

| Vapor Pressure | 42.85 mmHg at 25°C (estimated) | [8] |

| Water Solubility | Slightly soluble/immiscible | [1][3][5][6] |

| logP (o/w) | 0.962 - 1.151 (estimated/calculated) | [8] |

Chemical Properties and Reactivity

This compound's reactivity is characterized by the orthogonal nature of its two functional groups: the electrophilic aldehyde and the nucleophilic alkene.[8] This dual reactivity allows for selective transformations at either site, making it a valuable synthon.

-

Aldehyde Group Reactions: The aldehyde functionality readily undergoes nucleophilic addition, condensation reactions, and oxidation to the corresponding carboxylic acid, 4-pentenoic acid.[8]

-

Alkene Group Reactions: The terminal double bond can participate in various addition reactions, including hydroformylation and metathesis.[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.

-

¹H NMR: The proton NMR spectrum exhibits characteristic signals for the aldehydic proton, the vinyl protons of the double bond, and the methylene (B1212753) protons of the alkyl chain.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the two sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the methylene groups.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.

-

C=O Stretch: A strong absorption band is typically observed around 1720-1740 cm⁻¹, characteristic of an aliphatic aldehyde.

-

Aldehydic C-H Stretch: Two weak bands can often be seen in the region of 2720 cm⁻¹ and 2820 cm⁻¹.[8]

-

C=C Stretch: A medium intensity band appears around 1640 cm⁻¹.

-

=C-H Stretch: A band corresponding to the vinyl C-H stretch is observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragmentation patterns.[5][9] Common fragments arise from cleavage adjacent to the carbonyl group (loss of H or CHO) and from rearrangements involving the double bond.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key reactions of this compound.

Synthesis of this compound

Two common laboratory-scale methods for the synthesis of this compound are the oxidation of 4-penten-1-ol (B13828) and the Claisen rearrangement of allyl vinyl ether.

This method involves the oxidation of the primary alcohol 4-penten-1-ol to the corresponding aldehyde. A general procedure using dipyridine chromium(VI) oxide is described below.[11]

Materials:

-

4-Penten-1-ol

-

Dipyridine chromium(VI) oxide

-

Anhydrous dichloromethane

-

Diethyl ether

-

5% aqueous sodium hydroxide

-

5% aqueous hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, add anhydrous dichloromethane.

-

With stirring, add dipyridine chromium(VI) oxide at room temperature, followed by the addition of 4-penten-1-ol in one portion.

-

After stirring for approximately 20 minutes, decant the supernatant solution from the insoluble residue.

-

Wash the residue with diethyl ether.

-

Combine the organic solutions and wash successively with 5% aqueous sodium hydroxide, 5% hydrochloric acid, saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the residual oil by distillation under reduced pressure to obtain this compound.

The Claisen rearrangement is a[12][12]-sigmatropic rearrangement that converts allyl vinyl ether to this compound upon heating.[6][13][14][15]

Materials:

-

Allyl vinyl ether

-

High-boiling point, inert solvent (e.g., toluene (B28343) or xylene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve allyl vinyl ether in a high-boiling point, inert solvent.

-

Heat the solution to reflux. The rearrangement is typically carried out at temperatures above 150°C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by fractional distillation.

Purification of this compound

This compound can be purified by fractional distillation.[1][3] Common impurities include the corresponding alcohol (4-penten-1-ol) and carboxylic acid (4-pentenoic acid) from oxidation.[3]

Materials:

-

Crude this compound

-

10% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Fractional distillation apparatus

Procedure:

-

Wash the crude this compound with 10% aqueous sodium bicarbonate solution to remove any acidic impurities.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer with anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Set up a fractional distillation apparatus and carefully distill the liquid, collecting the fraction that boils in the range of 99-105°C at atmospheric pressure.

Hydroformylation to Adipic Aldehyde

The hydroformylation of this compound is a key industrial reaction for the production of adipic aldehyde, a precursor to nylon-6,6.[8] This reaction involves the addition of synthesis gas (a mixture of carbon monoxide and hydrogen) across the double bond, catalyzed by a transition metal complex, typically rhodium-based.[16][17][18][19]

Materials:

-

This compound

-

Toluene (solvent)

-

Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

-

Phosphine or phosphite (B83602) ligand (e.g., DIOP or TPP)

-

Synthesis gas (CO/H₂)

-

High-pressure reactor (e.g., Parr reactor)

Procedure:

-

In a high-pressure reactor, charge a solution of this compound in toluene.

-

Add the rhodium catalyst precursor and the desired ligand.

-

Seal the reactor and purge it with an inert gas.

-

Pressurize the reactor with synthesis gas to the desired pressure (e.g., 5-50 bar).

-

Heat the reactor to the reaction temperature (e.g., 40-80°C) with stirring.

-

Maintain a constant pressure of synthesis gas throughout the reaction.

-

Monitor the reaction progress by analyzing aliquots (e.g., by GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

-

The product, adipic aldehyde, can be isolated and purified from the reaction mixture.

Biological Activity

This compound has been investigated for its potential biological activities, primarily focusing on its antimicrobial and cytotoxic effects.

Antimicrobial Activity

This compound has demonstrated the ability to inhibit the growth of certain bacteria and fungi.[3] The antimicrobial activity of aldehydes is often attributed to their ability to react with and inactivate essential biomolecules within the microbial cells.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol outlines a general method for determining the MIC of this compound against a specific microorganism.[20][21][22][23][24]

-

Preparation of Inoculum: Culture the target microorganism in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the culture medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism in medium only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity

The cytotoxic potential of this compound can be evaluated against various cell lines. The reactivity of the aldehyde group suggests a potential for interaction with cellular macromolecules, which could lead to cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay This protocol provides a general method for assessing the cytotoxicity of this compound using the MTT assay, which measures cell viability.[25][26][27][28]

-

Cell Seeding: Seed the desired cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Synthetic and Purification Workflows

Caption: General workflow for the synthesis and purification of this compound.

Hydroformylation Reaction

Caption: Key components of the hydroformylation of this compound.

Hypothetical Mechanism of Antimicrobial Action

Caption: A generalized and hypothetical mechanism for the antimicrobial action of this compound.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. This compound | C5H8O | CID 16418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 4. data.epo.org [data.epo.org]

- 5. This compound [webbook.nist.gov]

- 6. Claisen Rearrangement [organic-chemistry.org]

- 7. How To [chem.rochester.edu]

- 8. This compound|96% Purity|For Research Use [benchchem.com]

- 9. This compound [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. synarchive.com [synarchive.com]

- 14. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 15. name-reaction.com [name-reaction.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Hydroformylation - Wikipedia [en.wikipedia.org]

- 19. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 20. Unravelling the antibacterial performances of a homochiral d-configured tetraphenylalanine appended 16-HPA derivative based mechanoresponsive and proteolytically stable hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 22. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. dojindo.com [dojindo.com]

- 27. Cytotoxicity assay [biomodel.uah.es]

- 28. worldwide.promega.com [worldwide.promega.com]

4-Pentenal CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Section 1: Introduction and Physicochemical Properties

4-Pentenal, a reactive aldehyde, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a terminal alkene, allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of complex carbocyclic and heterocyclic structures found in many natural products and pharmaceutical agents.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and reactivity, with a focus on its applications in research and development.

Chemical Identity

| Identifier | Value |

| CAS Number | 2100-17-6[2][3] |

| Molecular Formula | C₅H₈O[2] |

| IUPAC Name | pent-4-enal[2] |

| Synonyms | Pent-4-enal, 4-Pentene aldehyde |

| Molecular Weight | 84.12 g/mol [2] |

Physicochemical Data

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 101-105 °C |

| Density | 0.852 g/cm³ |

| Refractive Index | 1.4210 |

| Solubility | Immiscible with water; Soluble in chloroform (B151607) and DMSO |

| Flash Point | 7 °C |

| Sensitivity | Air and light sensitive |

Core Section 2: Synthesis of this compound

The synthesis of this compound primarily relies on pericyclic reactions, most notably the Claisen rearrangement, which provides an efficient route to γ,δ-unsaturated aldehydes.

Claisen Rearrangement of Allyl Vinyl Ether

The Claisen rearrangement is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5][6][7] In the context of this compound synthesis, the[8][8]-sigmatropic rearrangement of allyl vinyl ether yields the desired product.[4][7][8] This reaction is typically thermally induced and proceeds through a concerted, chair-like transition state.[4][7]

Experimental Protocol (General Procedure):

-

Preparation of Allyl Vinyl Ether: Allyl vinyl ether can be prepared from allyl alcohol through various methods, including mercury(II)-catalyzed vinyl ether exchange with ethyl vinyl ether.

-

Rearrangement: The purified allyl vinyl ether is heated in an inert solvent (e.g., toluene, xylene) in a sealed tube or under reflux. The reaction temperature is typically high, often in the range of 150-200 °C.

-

Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Caption: Claisen rearrangement of allyl vinyl ether to this compound.

Core Section 3: Chemical Reactivity and Transformations

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations, including intramolecular reactions and as a building block in the synthesis of more complex molecules.

Intramolecular Hydroacylation

A key reaction of this compound is its intramolecular hydroacylation to form cyclopentanone. This transformation is typically catalyzed by transition metal complexes, most notably those of rhodium.[9] The reaction involves the oxidative addition of the aldehydic C-H bond to the metal center, followed by migratory insertion of the alkene and reductive elimination to afford the cyclic ketone.

Experimental Protocol (General Procedure for Rhodium-Catalyzed Intramolecular Hydroacylation):

While specific, detailed protocols for the intramolecular hydroacylation of this compound are not extensively documented in the provided search results, a general procedure can be outlined based on known rhodium-catalyzed hydroacylation reactions:

-

Catalyst Preparation: A rhodium(I) precursor, such as [Rh(cod)₂]BF₄, is dissolved in a dry, deoxygenated solvent (e.g., acetone, dichloroethane) under an inert atmosphere (e.g., argon or nitrogen). A suitable phosphine (B1218219) ligand (e.g., BINAP) is then added to the solution.

-

Reaction Setup: this compound is added to the activated catalyst solution.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by GC or TLC.

-

Workup and Purification: The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to yield cyclopentanone.

Caption: Experimental workflow for the intramolecular hydroacylation of this compound.

Hydroformylation

The hydroformylation of this compound is an industrially significant reaction that produces adipic aldehyde (hexanedial). Adipic aldehyde is a valuable intermediate for the synthesis of adipic acid and hexamethylenediamine, which are monomers for the production of nylon-6,6.[1]

Core Section 4: Biological Significance and Potential Applications

While direct evidence for the involvement of this compound in specific signaling pathways is limited in the current literature, the biological activities of structurally related α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE), are well-documented.[10] These compounds are known to be products of lipid peroxidation and can modulate various signaling pathways through their reactivity with cellular nucleophiles, including proteins and DNA.[10]

Given its structural similarity, it is plausible that this compound could exhibit similar biological activities, although further research is required to substantiate this. Its potential as a precursor in the synthesis of pharmaceuticals is an area of active interest, particularly due to its ability to introduce a five-carbon chain with reactive handles at both ends.[1]

Caption: Postulated signaling role of this compound based on related aldehydes.

Core Section 5: Analytical Methods

The characterization and quantification of this compound are crucial for both synthetic chemistry and potential biological studies. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | Characteristic signals include a triplet for the aldehydic proton (~9.7 ppm), multiplets for the vinyl protons (~5.0 and ~5.8 ppm), and multiplets for the allylic and homoallylic protons. |

| ¹³C NMR | Key resonances are observed for the carbonyl carbon (~202 ppm), the vinyl carbons (~115 and ~137 ppm), and the aliphatic carbons. |

| FTIR | Strong absorption bands are present for the C=O stretch of the aldehyde (~1730 cm⁻¹) and the C=C stretch of the alkene (~1640 cm⁻¹). A characteristic C-H stretch for the aldehyde is also observed (~2720 cm⁻¹).[11][12][13][14] |

| Mass Spec. | The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 84, along with characteristic fragmentation patterns.[3] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Experimental Protocol (General Procedure for GC-MS Analysis):

A general protocol for the analysis of aldehydes in biological matrices, which can be adapted for this compound, is as follows:[15][16][17][18]

-

Sample Preparation: For biological samples, a liquid-liquid or solid-phase extraction is typically performed to isolate the analyte from the matrix. An internal standard (e.g., a deuterated analog) is often added for accurate quantification.[15][17][18]

-

Derivatization: To improve volatility and thermal stability, the aldehyde may be derivatized. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[17]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to achieve optimal separation of the components.

-

MS Detection: The separated components are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Core Section 6: Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis, including the construction of complex molecules relevant to the pharmaceutical industry. While its direct biological roles are yet to be fully elucidated, its chemical properties suggest a potential for interaction with biological systems. This guide provides a foundational understanding of the key technical aspects of this compound, intended to support further research and application in chemical and biomedical sciences.

References

- 1. This compound|96% Purity|For Research Use [benchchem.com]

- 2. This compound | C5H8O | CID 16418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. synarchive.com [synarchive.com]

- 7. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Claisen Rearrangement [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ejournal.upi.edu [ejournal.upi.edu]

- 13. researchgate.net [researchgate.net]

- 14. ejournal.upi.edu [ejournal.upi.edu]

- 15. benchchem.com [benchchem.com]

- 16. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Aldehyde Group in 4-Pentenal: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenal is a bifunctional organic compound featuring both a terminal aldehyde group and a terminal alkene. This unique structure imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. The aldehyde group, an electrophilic center, is susceptible to a wide range of chemical transformations. Its reactivity is influenced by the presence of the C=C double bond, which can lead to competing or sequential reactions. Understanding the chemoselectivity of these reactions is crucial for the strategic design of synthetic pathways. This guide provides an in-depth analysis of the reactivity of the aldehyde group in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

The aldehyde group can readily undergo nucleophilic addition, condensation, and oxidation reactions, while the terminal double bond is amenable to transformations such as addition reactions and hydroformylation.[1] This orthogonal reactivity allows for the selective manipulation of one functional group in the presence of the other, providing a high degree of control in multi-step syntheses.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided below. This data is essential for the identification and characterization of the compound and its reaction products.

| Property | Value | Source |

| Molecular Formula | C₅H₈O | [2][3][4][5][6] |

| Molar Mass | 84.12 g·mol⁻¹ | [2][3] |

| Density | 0.853 g·cm⁻³ at 20 °C | [2] |

| Boiling Point | 101–105 °C at 733 mmHg | [2] |

| Refractive Index | 1.4170 at 20 °C | [2] |

| Solubility | Practically insoluble in water; soluble in diethyl ether, acetone (B3395972), and dichloromethane. | [2][3] |

| ¹³C NMR (Aldehyde Carbon) | Data not explicitly found in search results | |

| ¹H NMR (Aldehyde Proton) | Data not explicitly found in search results | |

| IR Spectroscopy (C=O stretch) | Data not explicitly found in search results |

Key Reactions of the Aldehyde Group

The aldehyde functional group in this compound is a primary site for a variety of chemical transformations. The following sections detail the principal reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation to 4-Pentenoic Acid

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-pentenoic acid.[1][2] This transformation is a common step in the synthesis of more complex molecules.

Experimental Protocol: Oxidation of this compound

While a specific protocol for the oxidation of this compound was not found in the search results, a general procedure for the oxidation of an unsaturated aldehyde can be adapted. For instance, oxidation using Jones reagent (CrO₃ in aqueous acetone with sulfuric acid) is a common method.

-

Materials: this compound, Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and diluting with water), acetone, diethyl ether, anhydrous magnesium sulfate, saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve this compound in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.

-

Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.

-

Quench the reaction by adding isopropanol (B130326) until the green color persists.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution.

-

Acidify the aqueous layer with HCl and extract with diethyl ether.

-

Dry the final organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-pentenoic acid.

-

Reduction to 4-Penten-1-ol

The aldehyde can be selectively reduced to a primary alcohol, 4-penten-1-ol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction is typically chemoselective, leaving the carbon-carbon double bond intact.

Quantitative Data: Reduction of Aldehydes

| Reducing Agent | Substrate | Product | Yield | Reference |

| NaBH₄ | General Aldehydes | Primary Alcohols | Generally High | [7] |

| LiAlH₄ | General Aldehydes | Primary Alcohols | Generally High | [7] |

Experimental Protocol: Reduction of this compound with Sodium Borohydride

This protocol is based on general procedures for the reduction of aldehydes.

-

Materials: this compound, sodium borohydride, methanol (B129727), deionized water, diethyl ether, 1 M HCl, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 4-penten-1-ol.

-

Purify the product by distillation if necessary.

-

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles.[8] This class of reactions is fundamental to forming new carbon-carbon bonds and introducing a variety of functional groups.

Organometallic reagents like Grignard reagents (R-MgX) react with the aldehyde in this compound to form secondary alcohols.[1] This is a powerful method for carbon-carbon bond formation.

Experimental Protocol: Grignard Reaction with this compound

The following is a general protocol for the reaction of an aldehyde with a Grignard reagent.

-

Materials: this compound, magnesium turnings, an alkyl or aryl halide (e.g., bromobenzene), anhydrous diethyl ether, iodine crystal (as an initiator), saturated aqueous ammonium (B1175870) chloride solution.

-

Procedure:

-

Prepare the Grignard reagent by adding the alkyl/aryl halide in anhydrous diethyl ether to magnesium turnings in a dry, inert atmosphere. A crystal of iodine may be needed to initiate the reaction.

-

Cool the Grignard reagent in an ice bath.

-

Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting secondary alcohol by column chromatography or distillation.

-

The Wittig reaction converts the aldehyde group into an alkene by reacting it with a phosphorus ylide.[1] This allows for the extension of the carbon chain and the formation of a new double bond.

Experimental Protocol: Wittig Reaction with this compound

This is a generalized procedure for a Wittig reaction.

-

Materials: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide), a strong base (e.g., n-butyllithium), this compound, anhydrous tetrahydrofuran (B95107) (THF), diethyl ether, deionized water.

-

Procedure:

-

Suspend the phosphonium salt in anhydrous THF under an inert atmosphere.

-

Cool the suspension in an ice bath and add the strong base dropwise to form the ylide (a color change is typically observed).

-

Add a solution of this compound in anhydrous THF to the ylide solution and allow the mixture to stir at room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product, which will contain a newly formed double bond, by column chromatography.

-

Chemoselectivity: Aldehyde vs. Alkene Reactivity

A key consideration in the chemistry of this compound is the chemoselective reaction of one functional group in the presence of the other.[1] Generally, aldehydes are more electrophilic and more sterically accessible than alkenes, making them more reactive towards many nucleophiles.[9][10]

-

Reactions Favoring the Aldehyde: Nucleophilic additions (Grignard, organolithiums), reductions with NaBH₄, and Wittig reactions will typically react preferentially at the aldehyde.

-

Reactions Favoring the Alkene: Reactions such as hydroformylation (addition of CO and H₂) specifically target the double bond, often with high selectivity, to produce hexanedial.[1][11]

To react the alkene while preserving the aldehyde, a common strategy is to first protect the aldehyde group, for example, by converting it into an acetal.[12] After the desired reaction on the alkene is performed, the aldehyde can be regenerated by deprotection.

Visualizing Reaction Workflows

The following diagrams, generated using DOT language, illustrate key reaction pathways and logical workflows for this compound.

Nucleophilic Addition Pathway

Caption: Key nucleophilic additions to the aldehyde group of this compound.

Chemoselective Synthesis Workflow

Caption: Workflow for selective reaction at the alkene via aldehyde protection.

Conclusion

The aldehyde group in this compound provides a reactive handle for a multitude of chemical transformations that are central to organic synthesis. Its susceptibility to oxidation, reduction, and a wide array of nucleophilic additions allows for the construction of complex molecular architectures. The interplay between the aldehyde and the terminal alkene necessitates a careful consideration of chemoselectivity, which can be controlled through the choice of reagents and the use of protecting group strategies. This guide has provided a foundational overview of the key reactions, supported by data and protocols, to aid researchers in leveraging the synthetic potential of this compound.